1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
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Description
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for various treatments .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can interact with their targets in a number of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary widely. These properties can significantly impact a compound’s bioavailability and its overall effectiveness as a drug .
Result of Action
The molecular and cellular effects of indole derivatives can include inhibiting the growth of cancer cells, reducing inflammation, combating viral infections, and more .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and more .
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)7-8-25(24)28-18)11-14-30(17-19-9-12-27-13-10-19)26(33)29-20-5-4-6-21(15-20)31-2/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMKTCZEPAEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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